molecular formula C12H14N4O2 B2890844 N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-84-6

N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2890844
CAS RN: 2034451-84-6
M. Wt: 246.27
InChI Key: FSCXRTAYJKXCRE-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery due to its wide spectrum of biological activities and therapeutic potential . Benzo[d]imidazole is another important heterocyclic moiety that is part of many biologically active compounds.


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Isoxazoles, in general, are known for their synthetic availability, special chemical and biological properties, and widespread practical use .

Scientific Research Applications

Antitumor Applications

Research on imidazotetrazinones, a class closely related to the compound of interest, has focused on their synthesis and evaluation as antitumor agents. For example, the study on the synthesis of novel imidazotetrazinones aimed to probe the mode of action of the antitumor drug temozolomide. Despite not finding compounds more cytotoxic than the lead structures, such research highlights the ongoing effort to design molecules with potential antitumor properties by exploring different substituents and molecular frameworks (Clark et al., 1995).

Corrosion Inhibition

Another application of complex heterocyclic compounds is in the field of corrosion inhibition. Carbohydrate compounds with imidazole groups have been synthesized and shown to be efficient corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential of heterocyclic compounds in protecting materials against corrosion, which is crucial for industrial applications (Yadav et al., 2016).

Bioactivation Pathways

Research into the biotransformation of isoxazole rings, closely related to the compound , has unveiled novel bioactivation pathways. Such studies are vital for understanding the metabolic fate of these compounds in biological systems, which is essential for drug design and environmental toxicology (Yu et al., 2011).

Structure-Activity Relationships

The development of benzodiazepine receptor ligands has also benefitted from the synthesis of fused imidazopyridines, demonstrating how modifications in the heterocyclic systems can lead to compounds with high binding affinity and specific pharmacological activities. This research underscores the importance of structural modifications in discovering new therapeutic agents (Takada et al., 1996).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .

Mechanism of Action

Target of Action

The compound, also known as Fluralaner , primarily targets γ-aminobutyric acid (GABA)-gated chloride channels (GABA A receptors) and L-glutamate-gated chloride channels (GluCls) . These receptors play a crucial role in the nervous system of arthropods, making them an effective target for insecticides and acaricides .

Mode of Action

Fluralaner inhibits the GABA A receptors and GluCls . By inhibiting these receptors, it disrupts the normal functioning of the nervous system in arthropods, leading to their paralysis and death . The potency of Fluralaner is comparable to fipronil, a related GABA-antagonist insecticide and acaricide .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system in arthropods by inhibiting gaba a receptors and glucls . This disruption leads to paralysis and death of the arthropods .

Pharmacokinetics

Following oral administration, Fluralaner is readily absorbed, reaching maximum plasma concentrations within one day . Food enhances the absorption . Fluralaner is systemically distributed and reaches the highest concentrations in fat, followed by liver, kidney, and muscle . The prolonged persistence and slow elimination from plasma (half-life = 12 days) and the lack of extensive metabolism provide effective concentrations of Fluralaner for the duration of the inter-dosing interval . The major route of elimination is the excretion of unchanged Fluralaner in feces (~90% of the dose). Renal clearance is the minor route of elimination .

Result of Action

The primary result of Fluralaner’s action is the paralysis and subsequent death of arthropods . This is achieved through the inhibition of GABA A receptors and GluCls, which disrupts the normal functioning of the arthropod’s nervous system .

Action Environment

The efficacy and stability of Fluralaner can be influenced by various environmental factors. For instance, food enhances the absorption of Fluralaner, suggesting that the compound’s action may be more effective when administered with food . Additionally, the compound’s systemic distribution and slow elimination suggest that its action may be prolonged in environments that delay its excretion .

properties

IUPAC Name

2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(17)15-11-4-5-18-16-11/h4-5,8H,2-3,6H2,1H3,(H,13,14)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCXRTAYJKXCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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